

(R)-TTA-P2: A Comprehensive Technical Profile on its Pharmacology and Toxicology

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Compound of Interest

Compound Name: (R)-TTA-P2

Cat. No.: B1265283

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Executive Summary

(R)-TTA-P2, the R-enantiomer of 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, is a potent and selective antagonist of T-type calcium channels. This technical guide provides an in-depth overview of its pharmacological properties and available toxicological information. **(R)-TTA-P2** exhibits high affinity for all three T-type calcium channel isoforms (Ca_v3.1, Ca_v3.2, and Ca_v3.3) and demonstrates significant efficacy in preclinical models of pain and epilepsy. Its mechanism of action involves the blockade of low-voltage activated calcium currents, thereby modulating neuronal excitability. While detailed public toxicology data for **(R)-TTA-P2** is limited, this document summarizes the available safety information and outlines the standard toxicological evaluation such a compound would undergo during preclinical development. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Pharmacology

Mechanism of Action

(R)-TTA-P2 is a state-dependent blocker of T-type calcium channels, showing a preference for the inactivated state of the channel.^[1] This mechanism of action leads to a potent and

reversible inhibition of T-type calcium currents in various neuronal populations. By blocking these channels, **(R)-TTA-P2** reduces the low-threshold calcium spikes that contribute to burst firing in neurons, a key process in the pathophysiology of certain types of epilepsy and chronic pain states.[\[2\]](#)

Pharmacodynamics

In Vitro Potency and Selectivity

(R)-TTA-P2 and its racemic form, TTA-P2, have been extensively characterized in vitro, demonstrating potent and selective blockade of T-type calcium channels. The half-maximal inhibitory concentration (IC_{50}) has been determined in various cell types.

Preparation	Target	IC_{50} (nM)	Reference
Rat Dorsal Root Ganglion (DRG) Neurons	Native T-type Ca^{2+} Channels	100	[1] [3]
Rat Ventrobasal (VB) Thalamocortical (TC) Neurons	Native T-type Ca^{2+} Channels	22	[2] [4]
Recombinant Cav3.1	Expressed in HEK-293 Cells	93	[1]
Recombinant Cav3.2	Expressed in HEK-293 Cells	196	[1]
Recombinant Cav3.3	Expressed in HEK-293 Cells	84	[1]

TTA-P2 exhibits high selectivity for T-type calcium channels over high-voltage activated (HVA) calcium channels and sodium channels. In rat DRG neurons, HVA calcium and sodium currents were found to be 100- to 1000-fold less sensitive to the blocking effects of TTA-P2.[\[1\]](#)[\[3\]](#)

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the analgesic and anticonvulsant properties of TTA-P2.

Animal Model	Condition	Dose and Route	Effect	Reference
Mouse	Inflammatory Pain (Formalin Test)	5 or 7.5 mg/kg, i.p.	Reduced pain responses in both phase 1 and 2.	[1][3]
Rat	Neuropathic Pain (Streptozocin-induced diabetes)	10 mg/kg, i.p.	Completely reversed thermal hyperalgesia.	[1][3]
Rat	Absence Epilepsy (WAG/Rij model)	10 mg/kg, p.o.	Dose-dependent decrease in total seizure time.	[4]
Rat	Tremor (Harmaline model)	Not specified	Dose-dependent reduction in tremor activity.	[4]

Pharmacokinetics

TTA-P2 is described as an orally active and blood-brain barrier (BBB) penetrant compound.[4] In a rat model of absence epilepsy, a 10 mg/kg oral dose resulted in a plasma level of 1 μ M, which was associated with robust CNS efficacy.[4] Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion are not extensively reported in the public domain.

Toxicology Profile

Comprehensive, publicly available toxicology studies conducted under Good Laboratory Practice (GLP) for **(R)-TTA-P2** are limited. However, some safety information has been reported for the broader class of TTA compounds.

Preclinical Safety

An evaluation of "TTA compounds" in dogs revealed no cardiovascular or renal side effects.[\[1\]](#) Intravenous infusion of TTA-P2 at doses of 1.29-4.30 mg/kg over 60 minutes in dogs had no significant impact on mean arterial blood pressure, heart rate, or ECG intervals.[\[4\]](#) In mice, doses of 5 and 7.5 mg/kg of TTA-P2 did not produce sedation or motor impairment in sensorimotor tests (inclined plane, platform, and ledge tests).[\[1\]](#)

Standard Toxicological Assessment Overview

For a compound like **(R)-TTA-P2** to progress to clinical trials, a standard battery of nonclinical toxicology studies would be required to comply with regulatory guidelines such as those from the International Council for Harmonisation (ICH). These studies are designed to identify potential hazards, define a safe starting dose for human trials, and understand the toxicological profile of the drug candidate.

General Toxicology:

- Acute Toxicity: Single-dose studies in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
- Repeated-Dose Toxicity: Studies of varying durations (e.g., 14-day, 28-day, and longer-term) in two species to characterize the toxic effects of repeated exposure and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Safety Pharmacology:

- A core battery of studies to assess the effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Genotoxicity:

- A battery of in vitro and in vivo tests to assess the potential of the compound to cause genetic mutations or chromosomal damage. This typically includes:
 - An in vitro bacterial reverse mutation assay (Ames test).

- An in vitro cytogenicity assay in mammalian cells or an in vitro mouse lymphoma assay.
- An in vivo genotoxicity assay, such as a micronucleus test in rodent hematopoietic cells.

Reproductive and Developmental Toxicology:

- Studies to evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Carcinogenicity:

- Long-term studies in rodents to assess the carcinogenic potential of the compound, typically required for drugs intended for chronic use.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To measure the effect of **(R)-TTA-P2** on T-type calcium currents in isolated neurons.

Cell Preparation:

- Dorsal Root Ganglion (DRG) Neurons: Acutely dissociated from adult rats. Ganglia are dissected and enzymatically treated (e.g., with collagenase and trypsin) to isolate individual neurons.
- HEK-293 Cells: Stably or transiently transfected to express specific recombinant T-type calcium channel subunits (Ca_v3.1, Ca_v3.2, or Ca_v3.3).

Recording Conditions:

- Technique: Standard whole-cell voltage-clamp technique.
- External Solution (to isolate Ca²⁺ currents): Contains (in mM): TEA-Cl (e.g., 152), CaCl₂ (e.g., 2), HEPES (10), adjusted to pH 7.4 with TEA-OH. Tetrodotoxin (TTX) is often included to block sodium channels.[\[1\]](#)
- Internal Solution (Pipette Solution): Typically contains (in mM): CsCl or Cs-methanesulfonate (to block K⁺ currents), EGTA (to chelate intracellular Ca²⁺), HEPES, and ATP/GTP.

- Voltage Protocol: To elicit T-type currents, cells are held at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure channels are in a closed, available state, and then depolarized to various test potentials (e.g., from -70 mV to +20 mV).[1][5]

In Vivo Analgesia Model: Formalin Test

Objective: To assess the antinociceptive effects of **(R)-TTA-P2** in a model of inflammatory pain.

Animals: Adult mice.

Procedure:

- Animals are acclimatized to the testing environment.
- **(R)-TTA-P2** or vehicle is administered via intraperitoneal (i.p.) injection.
- After a set pre-treatment time (e.g., 60 minutes), a dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
- The animal is immediately placed in an observation chamber.
- Nociceptive behaviors (e.g., licking, biting, or flinching of the injected paw) are recorded over a period of time (e.g., 60 minutes). The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).

In Vivo Neuropathic Pain Model: Streptozocin (STZ)-Induced Diabetic Neuropathy

Objective: To evaluate the efficacy of **(R)-TTA-P2** in a model of neuropathic pain.

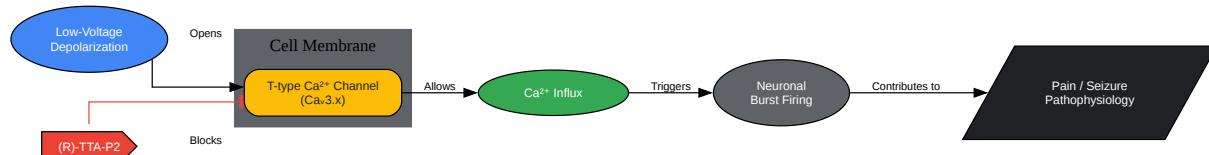
Animals: Adult rats.

Procedure:

- Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic β -cells.
- Development of diabetes is confirmed by measuring blood glucose levels.

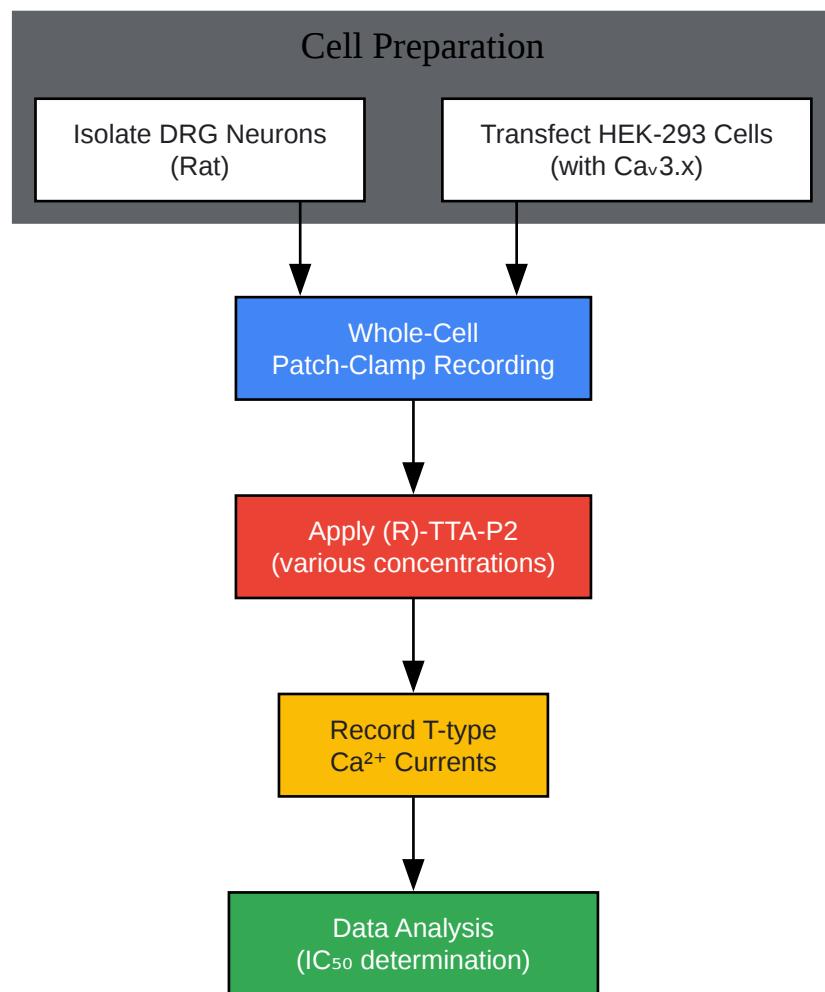
- After a period for neuropathy to develop (typically several weeks), baseline nociceptive thresholds are measured (e.g., thermal withdrawal latency using a radiant heat source).
- **(R)-TTA-P2** or vehicle is administered (e.g., i.p.).
- Nociceptive thresholds are re-assessed at various time points after drug administration to determine the anti-hyperalgesic effect.

Visualizations



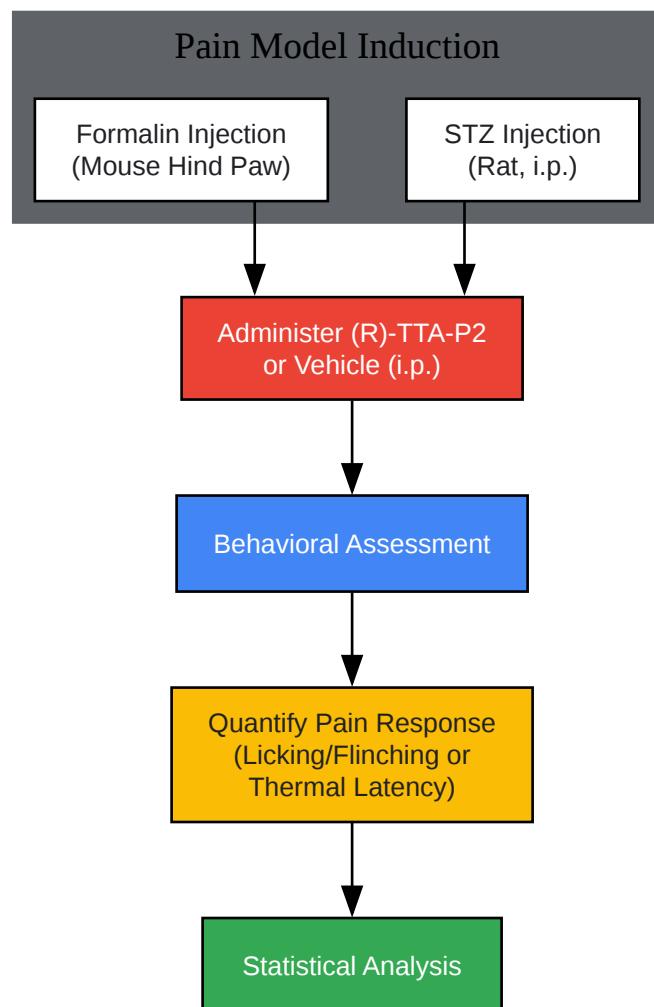
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Caption: Mechanism of action of **(R)-TTA-P2** on T-type calcium channels.



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Caption: In vitro experimental workflow for characterizing **(R)-TTA-P2**.



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Caption: In vivo experimental workflow for assessing **(R)-TTA-P2** efficacy.

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